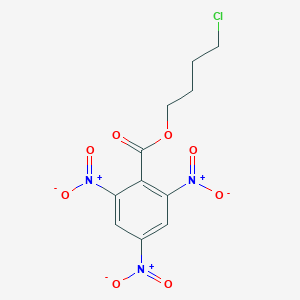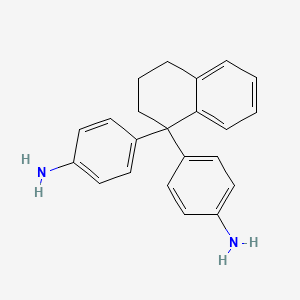
4,4'-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline is an organic compound that features a tetrahydronaphthalene core with two aniline groups attached at the 4 and 4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The hydrogenation process can be carried out using nickel catalysts under high pressure and temperature conditions . The subsequent attachment of aniline groups can be achieved through electrophilic aromatic substitution reactions using concentrated sulfuric acid as a catalyst .
Industrial Production Methods
In industrial settings, the production of 4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline may involve continuous flow reactors to ensure efficient hydrogenation and substitution reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, sulfonic acids, and nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated tetrahydronaphthalene derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline.
Aniline: A simple aromatic amine that forms the basis for the aniline groups in the compound.
Naphthalene: The parent compound from which 1,2,3,4-tetrahydronaphthalene is derived.
Uniqueness
4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline is unique due to its combination of a tetrahydronaphthalene core and two aniline groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
113505-07-0 |
|---|---|
Fórmula molecular |
C22H22N2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-[1-(4-aminophenyl)-3,4-dihydro-2H-naphthalen-1-yl]aniline |
InChI |
InChI=1S/C22H22N2/c23-19-11-7-17(8-12-19)22(18-9-13-20(24)14-10-18)15-3-5-16-4-1-2-6-21(16)22/h1-2,4,6-14H,3,5,15,23-24H2 |
Clave InChI |
YPJLCHMNNXBJRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(C1)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


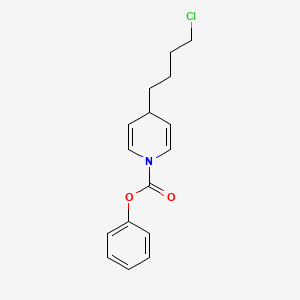

![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)
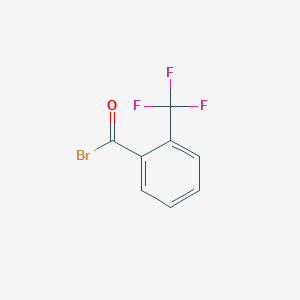
![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)

![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
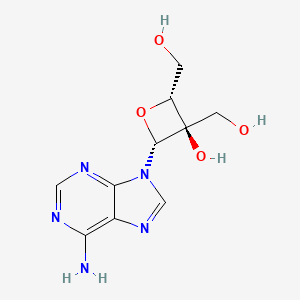
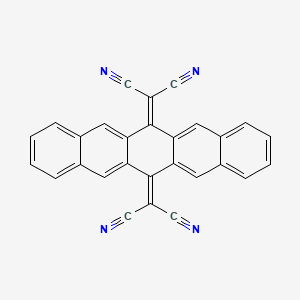
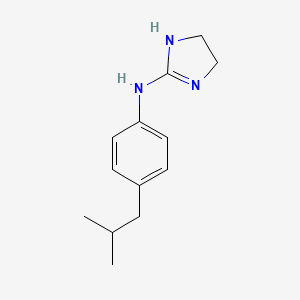
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
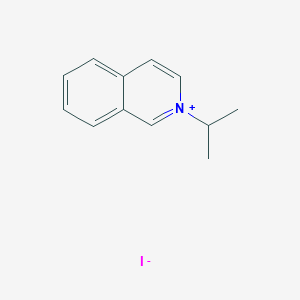
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)
